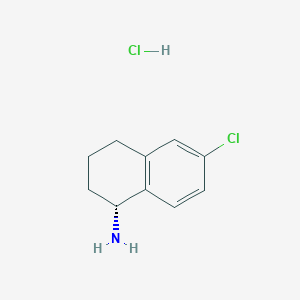

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Übersicht

Beschreibung

The compound "(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride" is a chiral derivative of tetrahydronaphthalene, which is a saturated analog of naphthalene. It contains a chlorine atom and an amine group, making it a potential intermediate for various chemical syntheses. The stereochemistry of the compound is specified as (R), indicating the configuration of the chiral center.

Synthesis Analysis

The synthesis of related tetrahydronaphthalene derivatives has been explored in various studies. For instance, a large-scale stereoselective process for synthesizing a similar compound, (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, was developed, involving the synthesis of sulfinyl imine and its reduction to produce the chiral amine center . This process achieved high chemical and stereochemical purity, indicating the potential for efficient synthesis of related compounds like "this compound."

Molecular Structure Analysis

Polymorphism is a critical aspect of molecular structure analysis, as seen in the study of rac-5,6-diisobutyryloxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene hydrochloride (CHF 1035), which exhibited three different crystal forms characterized by various spectroscopic and X-ray diffraction techniques . Such analysis is essential for understanding the physical properties and stability of the compound under different conditions.

Chemical Reactions Analysis

The reactivity of tetrahydronaphthalene derivatives can be complex, as demonstrated by the synthesis of (2R*,3R*,4R*)-3,4-dichloro-1,2,3,4,5,8-hexahydronaphthalen-2-yl acetate via tandem SN2' reactions . The study of such reactions provides insights into the potential chemical transformations that "this compound" might undergo, including halogenation, dehydrochlorination, and other substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives are influenced by their molecular structure. For example, the polymorphism of CHF 1035 affects its thermal properties and stability . Additionally, the stereochemistry of tetrahydronaphthalene derivatives can lead to atropisomerism, which has implications for their physical properties, such as melting points and solubility .

Wissenschaftliche Forschungsanwendungen

Large-Scale Stereoselective Synthesis

A large-scale, stereoselective synthesis process for a derivative of (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been developed. This process involves key steps such as the synthesis of sulfinyl imine and its stereoselective reduction, yielding high chemical and stereochemical purity products (Han et al., 2007).

Synthesis of Aminonaphthyl Ketones

The compound has been used as an intermediate for the synthesis of acylated aminonaphthyl ketones. These ketones were produced via acylation and oxidation, followed by stereoselective reduction (Wei-dong, 2013).

Crystal Structure Study

A study on the crystal structure of a compound derived from 1,2,3,4-tetrahydronaphthalen-1-amine demonstrated the presence of intramolecular hydrogen bonds and highlighted its potential for further pharmacological applications (Zhang et al., 2006).

Pharmacological Evaluation

Enantiomers of a derivative of this compound were evaluated pharmacologically for serotonergic and dopaminergic activity, suggesting its potential in developing drugs with selective agonist properties (Stjernlöf et al., 1993).

Synthesis of Dopaminergic Compounds

The compound has been used in the synthesis of dopaminergic compounds, which are significant for their potential dopaminergic activity (Mcdermed et al., 1975).

Synthesis of Retinoid X Receptor-Selective Retinoids

A variant of this compound was used in the synthesis of potent RXR agonists, highlighting its importance in the development of treatments for non-insulin-dependent diabetes mellitus (Faul et al., 2001).

Synthesis of Saluretic Agents

The compound and its derivatives have been synthesized and tested for saluretic and diuretic effects, demonstrating its potential in the development of new therapeutic agents (Deana et al., 1983).

Enantioselective Synthesis for HPV Treatment

An efficient asymmetric synthesis of a derivative of this compound was developed, showing potential as a treatment for human papillomavirus infections (Boggs et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGVCEPSKLJNQI-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=C(C=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1810074-75-9 | |

| Record name | 1-Naphthalenamine, 6-chloro-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028211.png)

![tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028213.png)

![[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028214.png)

![tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028215.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B3028217.png)

![4-[14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B3028229.png)

![Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3028230.png)